N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
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Description
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)propanamide is a heterocyclic compound with a privileged bicyclic ring system. It belongs to the benzothiazole family, which has garnered attention due to its diverse biological and pharmacological properties. Benzothiazoles are naturally occurring in marine organisms and plants, and their derivatives exhibit a wide range of activities, including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular effects .
Scientific Research Applications
Synthesis and Characterization
Benzothiazole derivatives have been synthesized and characterized for their structure and potential applications in medicine and materials science. Studies have explored the synthesis of benzothiazole derivatives to determine their conformational features and evaluate their biological activities. These compounds have been found active in psychotropic, anti-inflammatory, and cytotoxicity screening, showcasing their marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of benzothiazole derivatives have been a focus of research, with compounds demonstrating notable activity against various bacteria and fungi species. Some derivatives exhibit antifungal activity comparable to standard drugs like ketoconazole and display anti-gram-positive bacterial activity at potency levels half of chloramphenicol. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Evren et al., 2020).
Catalytic Activities and Material Science Applications
Benzothiazole derivatives are explored for their catalytic activities, particularly in carbon-carbon coupling reactions. Their role as efficient catalysts in organic synthesis underscores the importance of these compounds in pharmaceutical and material science research. For instance, palladium complexes of benzothiazol-2-ylidene have shown promise in catalyzing Mizoroki-Heck coupling reactions, indicating their utility in facilitating complex organic syntheses (Yen et al., 2006).
Luminescent Properties for Material Science
The luminescent properties of benzothiazole derivatives have been investigated, revealing their potential in developing white-light emitting devices. By doping these compounds into a polymer matrix, researchers have achieved emissions that lie in the saturated white-light region, demonstrating the application of benzothiazole derivatives in creating advanced luminescent materials (Lu et al., 2017).
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-3-10(15)13-11-14(2)8-5-4-7(12)6-9(8)16-11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNKZDXMXSEEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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